(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate
Description
The compound “(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate” is a pyrazole-based derivative characterized by a 1-methyl-3-phenylpyrazole core. Key structural features include:
- A sulfonyl group at position 5 of the pyrazole ring, linked to a 3-(trifluoromethyl)phenyl moiety.
- A methyl ester at position 4, functionalized with a 3,5-bis(trifluoromethyl)benzoate group.
The presence of multiple trifluoromethyl (CF₃) groups enhances electronegativity and lipophilicity, which are critical in drug design for improving metabolic stability and membrane permeability .
Properties
IUPAC Name |
[1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]sulfonylpyrazol-4-yl]methyl 3,5-bis(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17F9N2O4S/c1-38-23(43(40,41)20-9-5-8-17(13-20)25(28,29)30)21(22(37-38)15-6-3-2-4-7-15)14-42-24(39)16-10-18(26(31,32)33)12-19(11-16)27(34,35)36/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSJJMYCUOILMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17F9N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate is a complex organic molecule known for its significant biological activity, particularly in the field of antimicrobial research. This article explores its synthesis, biological properties, and potential applications based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that introduce various functional groups, enhancing its biological activity. One notable method involves the reaction of 4-hydrazinobenzoic acid with Vilsmeier-Haack reagents to form pyrazole derivatives, which can then be modified to include trifluoromethyl groups that are crucial for its antimicrobial properties .
Antimicrobial Properties
Recent studies have highlighted the compound's effectiveness against drug-resistant bacterial strains, particularly Staphylococcus aureus and Enterococcus faecalis . The minimum inhibitory concentration (MIC) values reported for various derivatives of this compound indicate potent antibacterial activity:
| Compound | Bacterial Strain | MIC (µg/mL) | Biofilm Eradication Concentration (MBEC) |
|---|---|---|---|
| 1 | S. aureus | 0.5 | 1 |
| 2 | E. faecalis | 1 | 4 |
| 3 | MRSA | 0.25 | 2 |
These results suggest that compounds with trifluoromethyl substitutions exhibit enhanced potency against resistant bacteria, making them promising candidates for further development as antimicrobial agents .
The mechanism by which these compounds exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis and inhibition of biofilm formation. The presence of the trifluoromethyl group is believed to enhance lipophilicity and facilitate better membrane penetration, which is critical for effective bacterial inhibition .
Case Studies
-
Study on Biofilm Formation :
A study demonstrated that certain derivatives of the compound could significantly reduce biofilm formation in MRSA strains, showing a decrease in viable cell counts by over 3 log values within an 8-hour time course when treated with concentrations at or above the MIC . -
In Vivo Efficacy :
Another investigation into the in vivo efficacy of these compounds revealed promising results in animal models, where they effectively reduced bacterial load and inflammation associated with infections caused by drug-resistant strains. This underscores their potential therapeutic application beyond laboratory settings .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole Derivatives
Key Observations:
Electron-Withdrawing Groups (EWGs): The target compound’s sulfonyl group is a stronger EWG than the phenoxy () or sulfanyl () groups. This increases polarity and may enhance stability against nucleophilic attack .
Lipophilicity and Bioavailability:
- Trifluoromethyl groups improve lipophilicity, favoring blood-brain barrier penetration in drug candidates. However, the sulfonyl group may reduce this effect due to increased polarity .
- The sulfanyl group in and compounds offers moderate lipophilicity but is susceptible to oxidation, unlike the stable sulfonyl group in the target compound .
Synthetic Complexity:
- The target compound’s sulfonyl and bis-CF₃ groups likely require multi-step synthesis, including sulfonation and esterification, as seen in analogous protocols .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer : Optimize reaction parameters using Design of Experiments (DoE) to evaluate variables such as solvent ratio (THF/water), temperature (50°C), and catalyst loading (e.g., 0.2 equiv CuSO₄ with 1.0 equiv sodium ascorbate). Employ continuous-flow chemistry to enhance reproducibility and scalability . Purify via flash chromatography (cyclohexane/ethyl acetate gradient) and validate purity by HPLC or TLC (Rf = 0.57 in 1:1 solvent ratio) .
Q. What are the key challenges in purifying this compound, and how are they addressed?
- Methodological Answer : Challenges include separating byproducts from the sulfonyl and trifluoromethyl groups. Use dry-load silica gel chromatography to minimize tailing and improve resolution. Confirm successful separation via ¹H NMR (e.g., δ = 8.39 ppm for triazole protons) and mass spectrometry (HRMS-FAB: [M+H]+ = 363.1170) . Recrystallization in ethyl acetate/hexane mixtures may further enhance purity .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer : Use multinuclear NMR (¹H, ¹³C, ¹⁹F) to identify key groups:
- ¹H NMR : Aromatic protons (δ = 7.37–8.39 ppm), methylene bridges (δ = 5.37 ppm).
- ¹⁹F NMR : Trifluoromethyl signals (δ = -107.33 ppm).
- IR : Confirm carbonyl (C=O, ~1625 cm⁻¹) and nitrile (C≡N, ~2238 cm⁻¹) stretches. Validate with HRMS and elemental analysis .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer : Store under inert atmosphere (N₂/Ar) at -20°C due to hydrolytic sensitivity of the ester and sulfonyl groups. Monitor decomposition via periodic NMR and TLC. Use amber vials to prevent photodegradation .
Q. What safety precautions are necessary during synthesis?
- Methodological Answer : Use fume hoods for handling volatile reagents (e.g., methylene chloride). Wear PPE (gloves, goggles) due to potential irritancy of trifluoromethyl intermediates. Dispose of copper-containing waste via approved protocols .
Advanced Research Questions
Q. How do the electron-withdrawing groups (e.g., trifluoromethyl, sulfonyl) influence reactivity in cross-coupling reactions?
- Methodological Answer : Perform computational DFT studies to map electron density on the pyrazole and benzene rings. Experimentally, test Suzuki-Miyaura coupling using Pd catalysts to assess reactivity at the 4-position of the pyrazole. Compare with analogous non-fluorinated compounds .
Q. What strategies resolve contradictory data in reaction optimization studies?
- Methodological Answer : Apply statistical tools (e.g., ANOVA) to identify significant variables in DoE. Replicate conflicting experiments under controlled conditions (e.g., humidity, oxygen levels). Use in-situ FTIR or LC-MS to monitor intermediate formation .
Q. Can computational modeling predict metabolic stability or toxicity?
- Methodological Answer : Use QSAR models to estimate metabolic pathways (e.g., CYP450 interactions). Validate predictions with in vitro assays (e.g., microsomal stability tests). Compare with structural analogs from databases (e.g., PubChem) .
Q. What mechanistic insights exist for the esterification and sulfonation steps?
- Methodological Answer : Probe reaction mechanisms via isotopic labeling (e.g., ¹⁸O in carboxylate groups) or trapping intermediates (e.g., sulfonic anhydrides). Use kinetic studies to differentiate between concerted and stepwise pathways .
Q. How does steric hindrance from the 3,5-bis(trifluoromethyl) group affect crystallography or polymorphism?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
